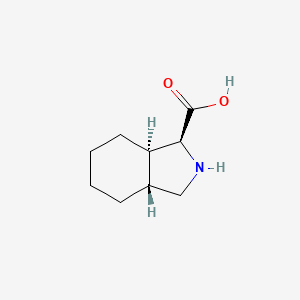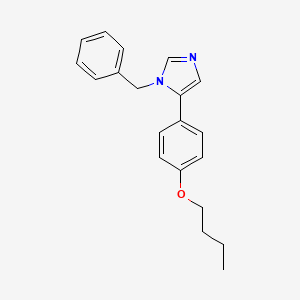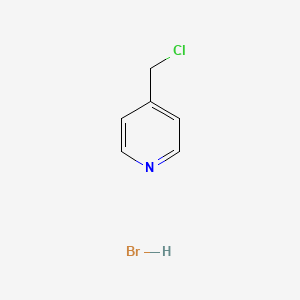
4-(Chloromethyl)pyridine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)pyridine;hydrobromide is a chemical compound with the molecular formula C6H6ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)pyridine;hydrobromide can be synthesized through the bromination of 4-(Chloromethyl)pyridine using hydrobromic acid. The reaction typically involves the use of a brominating agent such as pyridine hydrobromide perbromide, which reacts with 4-(Chloromethyl)pyridine under controlled conditions to yield the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents .
化学反応の分析
Types of Reactions
4-(Chloromethyl)pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
4-(Chloromethyl)pyridine;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-(Chloromethyl)pyridine;hydrobromide involves its reactivity as a halomethylated pyridine derivative. The chloromethyl group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex molecules, where the compound acts as an intermediate .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)pyridine;hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine;hydrochloride: A positional isomer with the chloromethyl group at the 2-position.
3-(Chloromethyl)pyridine;hydrochloride: Another positional isomer with the chloromethyl group at the 3-position.
Uniqueness
4-(Chloromethyl)pyridine;hydrobromide is unique due to its specific reactivity and the position of the chloromethyl group on the pyridine ring. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
特性
CAS番号 |
651723-94-3 |
|---|---|
分子式 |
C6H7BrClN |
分子量 |
208.48 g/mol |
IUPAC名 |
4-(chloromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |
InChIキー |
YHTCBNLCSVDFEE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
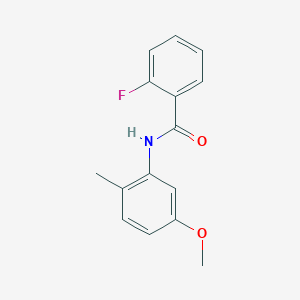
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)

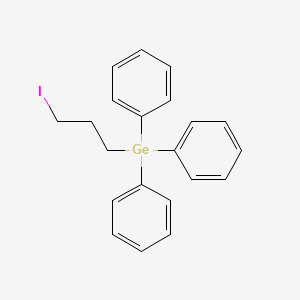
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
